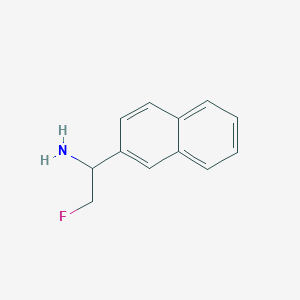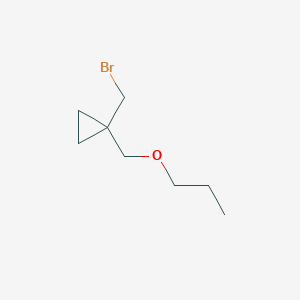![molecular formula C7H13ClO B13166261 [(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
[(3-Chloropropoxy)methyl]cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Chloropropoxy)methyl]cyclopropane is an organic compound with the molecular formula C7H13ClO. It is characterized by a cyclopropane ring attached to a chloropropoxy group via a methylene bridge.
准备方法
The synthesis of [(3-Chloropropoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with chloropropyl reagents. One common method is the nucleophilic substitution reaction where a cyclopropylmethanol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
化学反应分析
[(3-Chloropropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopropylmethanol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce cyclopropylmethanol .
科学研究应用
[(3-Chloropropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which [(3-Chloropropoxy)methyl]cyclopropane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
相似化合物的比较
[(3-Chloropropoxy)methyl]cyclopropane can be compared with other similar compounds such as:
Cyclopropylmethanol: Lacks the chloropropoxy group, making it less reactive in substitution reactions.
3-Chloropropylcyclopropane: Similar structure but without the methylene bridge, leading to different reactivity and applications.
Cyclopropylmethyl chloride: Contains a chloride group directly attached to the cyclopropane ring, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a chloropropoxy group, providing a balance of reactivity and stability that is valuable in various applications .
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
3-chloropropoxymethylcyclopropane |
InChI |
InChI=1S/C7H13ClO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 |
InChI 键 |
OBJCBMBXEQBZQM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)








![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)

